Fmoc-S-benzyl-L-cysteine
CAS No.: 53298-33-2
VCID: VC21537704
Molecular Formula: C25H23NO4S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-S-benzyl-L-cysteine is a derivative of the amino acid cysteine, widely used in peptide synthesis and drug development. It is particularly valued for its role in enhancing the stability and yield of peptides during synthesis. This compound is crucial in various biochemical and pharmaceutical applications, including peptide synthesis, drug discovery, bioconjugation, protein engineering, and research in chemical biology . Applications in Peptide SynthesisFmoc-S-benzyl-L-cysteine is a key building block in peptide synthesis. It allows researchers to create complex peptide structures, which are essential for drug development and biological studies. The Fmoc group facilitates the sequential addition of amino acids during solid-phase synthesis, while the benzyl group protects the cysteine thiol, preventing unwanted side reactions until it is needed for disulfide bond formation . Role in Drug DiscoveryIn drug discovery, Fmoc-S-benzyl-L-cysteine is valuable for developing new therapeutics targeting specific diseases, including cancer and infectious diseases. Its unique properties enable the creation of peptides with specific functions, which can be tailored to interact with biological targets . Bioconjugation and Protein EngineeringThis compound is used in bioconjugation processes to attach drugs or imaging agents to biomolecules, enhancing their efficacy and specificity. Additionally, it aids in modifying proteins to study their functions or improve their stability, which is crucial in biotechnology and research applications . Research in Chemical BiologyFmoc-S-benzyl-L-cysteine is employed in various chemical biology applications, helping scientists explore cellular mechanisms and develop new diagnostic tools. Its versatility in peptide synthesis and modification makes it an indispensable tool in this field . |
---|---|
CAS No. | 53298-33-2 |
Product Name | Fmoc-S-benzyl-L-cysteine |
Molecular Formula | C25H23NO4S |
Molecular Weight | 433.5 g/mol |
IUPAC Name | (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Standard InChIKey | AKXYVGAAQGLAMD-QHCPKHFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
PubChem Compound | 11750859 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume